![molecular formula C23H21Cl2N3O2S B3007038 3,5-二氯-N-[5,6-二甲基-1-(4-甲基苄基)-1H-1,3-苯并咪唑-4-基]苯磺酰胺 CAS No. 338423-00-0](/img/structure/B3007038.png)

3,5-二氯-N-[5,6-二甲基-1-(4-甲基苄基)-1H-1,3-苯并咪唑-4-基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

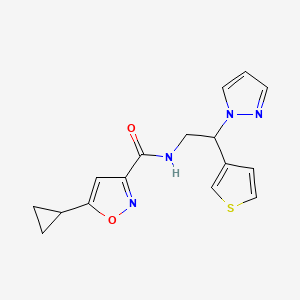

The compound of interest, 3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide, is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, particularly in the context of kynurenine 3-hydroxylase inhibition, as well as for their anti-tumor properties and their ability to form stable crystalline structures with interesting molecular interactions .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide groups with aromatic or heteroaromatic rings. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors was achieved through a series of chemical reactions starting from substituted benzaldehydes and hydrazinobenzenesulfonamide . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the condensation of a 4-methylbenzyl group with a dimethyl-1H-1,3-benzimidazole moiety, followed by sulfonation.

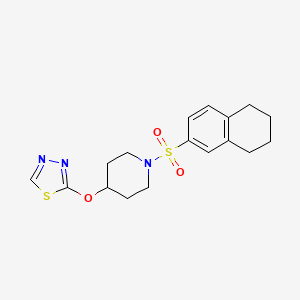

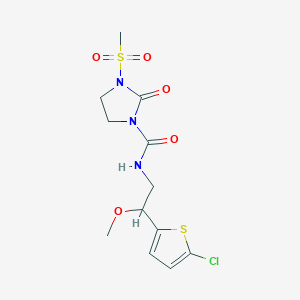

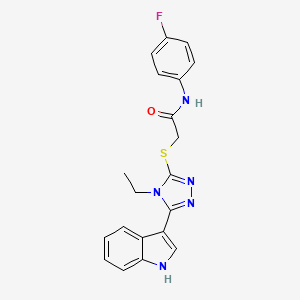

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can further be substituted with various functional groups. The crystal structure of a related compound, 2,4-dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, revealed no tautomeric equilibrium and highlighted the importance of intramolecular hydrogen bonding and the orientation of substituents for the stability of the crystalline form . Similarly, the molecular structure of the compound of interest would likely exhibit specific intramolecular and intermolecular interactions that contribute to its stability and biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for their biological activity and crystalline structure. For example, 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide forms layers in the crystal lattice through hydrogen bonds involving water molecules . The compound of interest may also engage in similar hydrogen bonding interactions, which could influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and the ability to form stable crystals, which are important for their application as pharmaceuticals. The presence of chloro and methyl groups in the compound of interest would affect its lipophilicity, solubility, and overall pharmacokinetic profile. Additionally, the crystalline properties of related compounds suggest that the compound may also form stable crystals suitable for structural analysis .

科学研究应用

光动力疗法应用

- 用苯磺酰胺衍生物(包括与查询化合物类似的衍生物)取代的锌酞菁表现出高单线态氧量子产率。这些性质使其可能对光动力疗法有用,特别是在癌症治疗中 (Pişkin, Canpolat, & Öztürk, 2020).

抗菌和抗癌活性

- 新型苄基取代的 N-杂环卡宾-乙酸银配合物表现出显着的抗菌活性和细胞毒性,对抗菌和抗癌应用具有潜在意义 (Patil, Deally, Gleeson, Müller‐Bunz, Paradisi, & Tacke, 2011).

- 铜(II)-磺酰胺配合物表现出 DNA 结合和切割能力,显示出对人肿瘤细胞的抗增殖活性很有希望 (González-Álvarez, Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, & Alzuet-Piña, 2013).

用于光催化应用的光物理化学性质

- 对具有新的苯磺酰胺衍生物取代基的锌(II)酞菁的研究揭示了适用于光催化应用的性质,为环境和工业应用提供了潜力 (Öncül, Öztürk, & Pişkin, 2021).

抗菌活性

- 新型苯磺酰胺衍生物的合成导致了表现出显着抗菌活性的化合物,这对于开发新的抗生素和治疗方法至关重要 (Sojitra, Dixit, Patel, Patel, & Dixit, 2016).

A2B 腺苷受体拮抗剂

- 已发现新的苯磺酰胺是有效的 A2B 腺苷受体拮抗剂,表明它们在治疗应用中的潜力,特别是在靶向特定受体通路方面 (Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006).

属性

IUPAC Name |

3,5-dichloro-N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3O2S/c1-14-4-6-17(7-5-14)12-28-13-26-23-21(28)8-15(2)16(3)22(23)27-31(29,30)20-10-18(24)9-19(25)11-20/h4-11,13,27H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWVPGUNJZPQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=CC(=CC(=C4)Cl)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)

![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)

![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)